6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione
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Overview
Description
6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione is an organic compound that contains 30 atoms, including 16 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a six-membered ring with conjugated double bonds and a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione can be achieved through various methods. One common approach involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . This method utilizes visible light irradiation in the presence of diamines to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione has several scientific research applications:
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione involves electrophilic attack on the conjugated diene system. This leads to the formation of resonance-stabilized carbocations, which can undergo further reactions to form various products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(6E)-6-[amino(bromo)methylidene]cyclohexa-2,4-diene-1-thione: This compound contains a bromine atom instead of the diethylamino group.
6-(aminomethylidene)cyclohexa-2,4-diene-1-thione: This compound lacks the diethylamino group and has a simpler structure.
Uniqueness
6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione is unique due to its diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
80946-15-2 |
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Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
N,N-diethyl-2-sulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2S/c1-3-13(4-2)11(12)9-7-5-6-8-10(9)14/h5-8,12,14H,3-4H2,1-2H3 |
InChI Key |
DINUZOOQJKCBLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)C1=CC=CC=C1S |
Origin of Product |
United States |
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